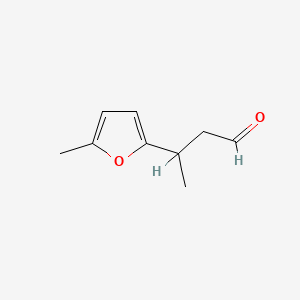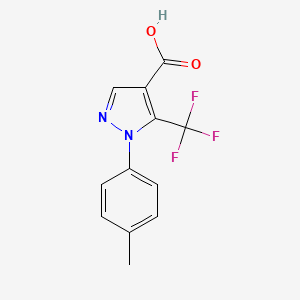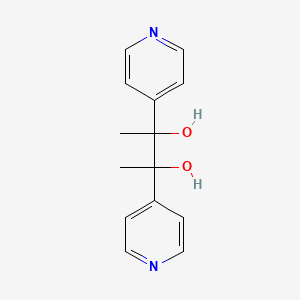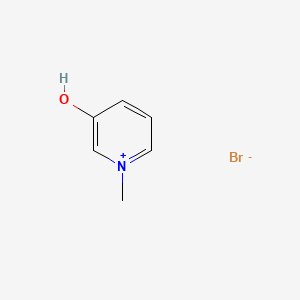
3-羟基-1-甲基吡啶鎓溴化物
描述
Pyridinium, 3-hydroxy-1-methyl-, bromide is a quaternary ammonium salt derived from pyridine. It is characterized by the presence of a hydroxyl group at the third position and a methyl group at the first position of the pyridinium ring, with bromide as the counterion. This compound is known for its diverse applications in organic synthesis, medicinal chemistry, and material science.
科学研究应用
Pyridinium, 3-hydroxy-1-methyl-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cycloadditions and condensations.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of ionic liquids and as a phase transfer catalyst in industrial processes.
作用机制
Target of Action
The primary target of Pyridinium, 3-hydroxy-1-methyl-, bromide is the enzyme acetylcholinesterase . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine at the neuromuscular junction .
Mode of Action
Pyridinium, 3-hydroxy-1-methyl-, bromide: acts as a reversible inhibitor of acetylcholinesterase . By binding to this enzyme, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the neuromuscular junction . This results in enhanced signaling and alleviation of symptoms associated with conditions like myasthenia gravis .
Biochemical Pathways
The action of Pyridinium, 3-hydroxy-1-methyl-, bromide affects the cholinergic pathway. By inhibiting acetylcholinesterase, it increases the availability of acetylcholine, a key neurotransmitter in this pathway . The increased acetylcholine can then bind to more receptors, enhancing the transmission of nerve signals .
Pharmacokinetics
The pharmacokinetic properties of Pyridinium, 3-hydroxy-1-methyl-, bromide include its absorption, distribution, metabolism, and excretion (ADME). It is primarily eliminated through the kidneys . Approximately 90% of an intravenous dose is recovered in the urine within 24 hours, with unchanged Pyridinium, 3-hydroxy-1-methyl-, bromide and its main metabolite recovered in an approximately 4:1 ratio .
Result of Action
The molecular and cellular effects of Pyridinium, 3-hydroxy-1-methyl-, bromide ’s action include increased acetylcholine levels at the neuromuscular junction, leading to enhanced nerve signal transmission . This can alleviate symptoms of conditions like myasthenia gravis, which are characterized by muscle weakness and fatigue .
Action Environment
The action, efficacy, and stability of Pyridinium, 3-hydroxy-1-methyl-, bromide can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, the presence of other medications or substances can potentially interact with Pyridinium, 3-hydroxy-1-methyl-, bromide, influencing its efficacy and action .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 3-hydroxy-1-methyl-, bromide typically involves the quaternization of 3-hydroxy-1-methylpyridine with methyl bromide. The reaction is carried out in an aprotic solvent such as acetonitrile or acetone, under reflux conditions. The reaction proceeds as follows:
3-hydroxy-1-methylpyridine+methyl bromide→Pyridinium, 3-hydroxy-1-methyl-, bromide
Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and purity. The process involves the use of automated reactors with precise control over temperature and reaction time. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: Pyridinium, 3-hydroxy-1-methyl-, bromide can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, leading to the formation of various substituted pyridinium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as sodium hydroxide or other strong bases are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced pyridinium derivatives.
Substitution: Formation of substituted pyridinium salts with various functional groups.
相似化合物的比较
- Pyridinium, 3-hydroxy-, bromide
- Pyridinium, 1-methyl-, bromide
- Pyridinium, 3-methyl-, bromide
Comparison: Pyridinium, 3-hydroxy-1-methyl-, bromide is unique due to the presence of both a hydroxyl and a methyl group on the pyridinium ring. This dual substitution enhances its reactivity and makes it a versatile compound in various chemical reactions. Compared to its analogs, it exhibits higher stability and a broader range of applications in medicinal chemistry and material science .
属性
IUPAC Name |
1-methylpyridin-1-ium-3-ol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO.BrH/c1-7-4-2-3-6(8)5-7;/h2-5H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNRNYCXMUTXOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31034-86-3 | |
| Record name | 3-Hydroxy-1-methylpyridinium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31034-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RO-1-5237 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031034863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC163338 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163338 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridinium, 3-hydroxy-1-methyl-, bromide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RO-1-5237 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25WZ9EI09G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


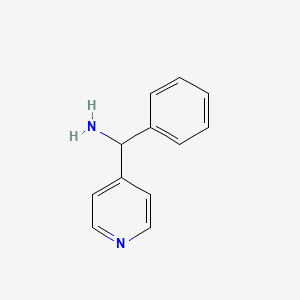
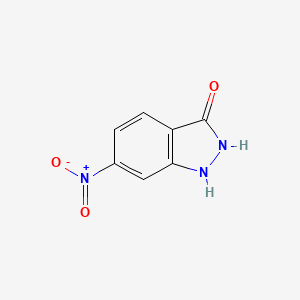
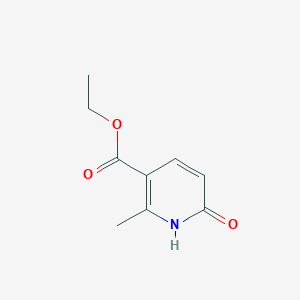
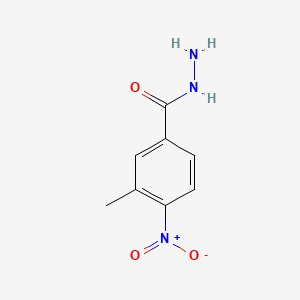
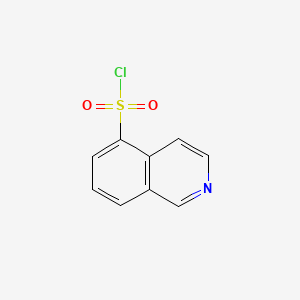
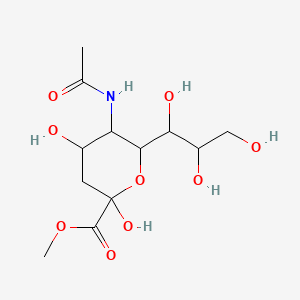
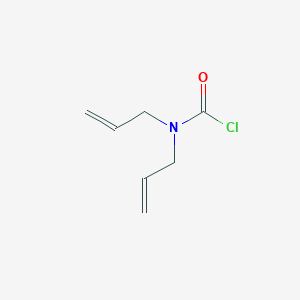

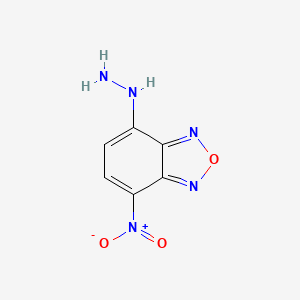
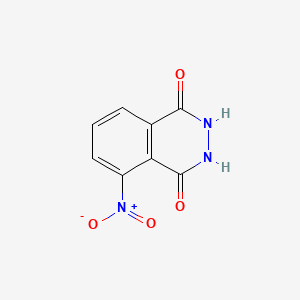
![5-Chlorobenzo[c]isoxazole](/img/structure/B1587707.png)
